Product packaging for Omeprazole sulfide(Cat. No.:CAS No. 73590-85-9)

Omeprazole sulfide

Número de catálogo: B194793
Número CAS: 73590-85-9
Peso molecular: 329.4 g/mol
Clave InChI: XURCIPRUUASYLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ufiprazole (CAS 73590-85-9), also widely known as Omeprazole Sulfide, is a significant metabolite of the pharmaceutical Omeprazole, which is a well-established proton pump inhibitor . This benzimidazole derivative, with the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol, serves as a critical reference standard in pharmaceutical research and development . Its primary research value lies in metabolism studies, pharmacokinetic profiling, and as a specified impurity (Omeprazole Impurity C) in the analysis and quality control of Omeprazole and related substances . The compound is a synthetic molecule that appears as a white to slightly colored crystalline solid . Researchers utilize Ufiprazole to understand the metabolic pathways of proton pump inhibitors and to ensure the purity and safety of pharmaceutical products . This product is intended for research purposes and laboratory use only. It is strictly not for use in humans, nor as a food, drug, or cosmetic ingredient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O2S B194793 Omeprazole sulfide CAS No. 73590-85-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057816
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-85-9
Record name Omeprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Transformations of Ufiprazole

Established Synthetic Methodologies for Ufiprazole

The primary method for synthesizing Ufiprazole relies on a condensation reaction between two key molecular fragments.

Ufiprazole is typically synthesized through a condensation reaction. chemicalbook.comsmolecule.com This reaction involves the coupling of a benzimidazole (B57391) derivative with a pyridine (B92270) derivative. smolecule.com The reaction is often conducted under controlled conditions, frequently in the presence of a base and in a biphasic system, such as toluene/water or dichloromethane (B109758)/water. eresearchco.comambeed.com The condensation facilitates the formation of the thioether linkage that connects the two heterocyclic systems in the Ufiprazole molecule. smolecule.com

The synthesis of Ufiprazole critically depends on the reaction between two key starting materials: 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine (also referred to as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine). chemicalbook.comsmolecule.com

2-mercapto-5-methoxybenzimidazole: This compound provides the benzimidazole core and the mercapto (-SH) group, which is essential for forming the thioether bridge in Ufiprazole. chemicalbook.comsmolecule.com Its synthesis can involve the condensation of 4-methoxy-1,2-diaminobenzene with carbon disulfide in the presence of a base. google.comprepchem.com

2-chloromethyl-4-methoxy-3,5-lutidine: This compound contributes the substituted pyridine ring and the chloromethyl group (-CH2Cl). chemicalbook.comsmolecule.com The chlorine atom in the chloromethyl group serves as a leaving group, facilitating the nucleophilic attack by the sulfur atom of 2-mercapto-5-methoxybenzimidazole during the condensation reaction. smolecule.com The hydrochloride salt of this compound is also commonly used. eresearchco.comchemicalbook.com

The condensation reaction between these two key starting materials typically yields Ufiprazole. chemicalbook.comsmolecule.com For example, one reported method involves reacting 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride in a biphasic system of toluene/water with sodium hydroxide (B78521) as the base at 45-50°C. eresearchco.com Another method uses dichloromethane and water with sodium hydroxide and tetrabutylammonium (B224687) bromide as a phase transfer catalyst. chemicalbook.com

During the condensation reaction, impurities, including dimer impurities of Ufiprazole, can be formed. eresearchco.com These impurities can arise from the reaction of Ufiprazole with the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine starting material. eresearchco.com

Here is a summary of the key starting materials:

Compound NameRole in SynthesisMolecular Formula
2-mercapto-5-methoxybenzimidazoleBenzimidazole core, -SH groupC8H8N2OS
2-chloromethyl-4-methoxy-3,5-lutidinePyridine ring, -CH2Cl groupC9H12ClNO

Condensation Reactions in Ufiprazole Preparation

Alternative and Optimized Synthetic Routes to Ufiprazole

Research and patent literature explore variations and optimizations of the Ufiprazole synthesis process to improve yield, purity, and efficiency.

Patent literature describes various processes for the synthesis of Ufiprazole, often focusing on improving efficiency and purity. chemicalbook.comambeed.comchemicalbook.comuni.lu These patents detail specific reaction conditions, solvents, bases, and catalysts used in the condensation reaction between the key starting materials. ambeed.comchemicalbook.com Some patents also address methods for minimizing impurity formation and for the purification of the final Ufiprazole product. google.compatsnap.com For instance, patent literature mentions the use of specific conditions, including temperature ranges and reaction times, to optimize the condensation. eresearchco.comambeed.com The use of phase transfer catalysts in biphasic systems is also described in patents as a way to enhance the reaction between the starting materials. chemicalbook.com

While specific "green chemistry" approaches solely focused on Ufiprazole synthesis are not extensively detailed in the provided search results, the broader context of pharmaceutical synthesis is moving towards more environmentally friendly methods. Green chemistry principles in synthesis aim to reduce or eliminate the use and generation of hazardous substances. Examples in related chemical synthesis include the use of ultrasonic irradiation in aqueous ethanol (B145695) for pyrazole (B372694) derivatives synthesis bme.hu and continuous flow processes which can offer advantages such as enhanced heat and mass transfer, reduced reaction times, and minimized waste researchgate.net. The oxidation of Ufiprazole to Omeprazole (B731) has been explored using catalytic methods researchgate.net. While these examples are not directly about Ufiprazole synthesis from its precursors, they illustrate the types of green chemistry principles being applied in related areas of chemical synthesis that could potentially be explored for Ufiprazole production in the future.

Patent Literature Analysis of Ufiprazole Synthesis Processes

Derivatization Strategies and Analog Synthesis Utilizing the Ufiprazole Scaffold

Ufiprazole serves as a crucial intermediate for the synthesis of other related compounds, particularly the proton pump inhibitors omeprazole and esomeprazole (B1671258). chemicalbook.commedchemexpress.comselleckchem.com The primary transformation of Ufiprazole involves the oxidation of the sulfur atom in the thioether bridge to a sulfoxide (B87167). researchgate.net This oxidation step is key to converting Ufiprazole into the biologically active sulfoxide derivatives like omeprazole (a racemic mixture of sulfoxides) and esomeprazole (the (S)-enantiomer of omeprazole). google.comgoogle.com

The synthesis of omeprazole and esomeprazole from Ufiprazole involves controlled oxidation. google.comgoogle.com Achieving the enantioselectivity required for esomeprazole synthesis from the achiral Ufiprazole involves asymmetric oxidation techniques, often utilizing chiral catalysts. google.comresearchgate.netgoogle.com Various methods for the asymmetric oxidation of sulfides to sulfoxides have been explored in the synthesis of chiral sulfoxide drugs researchgate.net.

Ufiprazole can also be considered a scaffold for the synthesis of other benzimidazole derivatives with potential biological activities. While the provided results primarily highlight its role as a precursor to omeprazole and esomeprazole, the benzimidazole and pyridine moieties, along with the thioether linkage, offer sites for potential chemical modifications and the synthesis of analogs for research purposes. mdpi.com Studies on omeprazole analogs with modified benzimidazole rings have been reported, indicating the potential for exploring the Ufiprazole scaffold for generating new derivatives. mdpi.com

Identification and Synthesis of Process-Related Impurities of Ufiprazole

During the synthesis of ufiprazole, the formation of process-related impurities is observed, which is a common challenge in the synthesis of active pharmaceutical ingredients. eresearchco.comeresearchco.comlgcstandards.com Controlling these impurities is critical for drug quality and specification, as regulatory guidelines recommend the identification and characterization of impurities present at levels above 0.1%. eresearchco.com

Characterization of Dimer Impurities in Ufiprazole Synthesis

Two unknown impurities were observed during the condensation reaction that forms ufiprazole. eresearchco.com These impurities were identified as dimer impurities of ufiprazole. eresearchco.com High-performance liquid chromatography (HPLC) was used for their identification and to determine their presence, which was found to vary between 0.03% and 0.5%. eresearchco.com The molecular weights of these unknown impurities were determined using liquid chromatographic mass spectrometry (LC-MS). eresearchco.com Based on fragmentation patterns from LC-MS and further spectral analysis using IR, ¹H-NMR, and ¹³C-NMR, the structures of the two dimer impurities were identified. eresearchco.comeresearchco.com

The identified dimer impurities are 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (referred to as Dimer-201 or Impurity 7) and a positional isomer, 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (referred to as Dimer-202 or Impurity 8). eresearchco.comeresearchco.com While Dimer-201 was reported to be commercially available, Dimer-202 was identified and reported for the first time in a 2019 study. eresearchco.com

Synthetic Routes for Ufiprazole Impurities and Positional Isomers

The identified dimer impurities (Impurity 7 and Impurity 8) can be synthesized through specific routes. eresearchco.com Two methods for their preparation have been described. eresearchco.com

Route A: This route involves first preparing ufiprazole (Compound 1) and then condensing it with KSM-2 (2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride) in the presence of methanolic KOH solution at 45-50°C. A molar ratio of 1:1.5 (ufiprazole to KSM-2) is used. eresearchco.com

Route B: This route utilizes KSM-1 (2-mercapto-5-methoxybenzimidazole) and KSM-2 in a 1:2.5 molar ratio in the presence of methanolic KOH solution. eresearchco.com

Both routes were reported to yield a mixture of Impurity 7 and Impurity 8 in approximately a 60:40 ratio, as determined by HPLC. eresearchco.com Separation of these positional isomers by column chromatography was found to be challenging due to similar retention factor (Rf) values on TLC. eresearchco.com A purification method using ethyl acetate (B1210297) for crystallization was developed to obtain the dimer impurities with high purity (around 98%). eresearchco.com

Another type of impurity mentioned in the context of omeprazole synthesis, where ufiprazole is a starting material, is Omeprazole impurity I. google.com A preparation method for this impurity involves reacting compound III and compound VII under alkaline conditions, using bases such as sodium methoxide, caustic alcohol, or potassium tert-butoxide. google.com The addition of potassium iodide (KI) in the range of 5%-20% of the quality of compound VII can accelerate the reaction. google.com Solvents like acetonitrile, acetone, or DMF can be used. google.com

Interconversion with Sulfoxide Analogues and Related Compounds (e.g., Omeprazole)

Ufiprazole is a sulfide (B99878) and serves as a precursor to sulfoxide proton pump inhibitors like omeprazole and esomeprazole. selleckchem.commedchemexpress.comnih.gov The interconversion between ufiprazole and its sulfoxide analogues is a key chemical transformation in the production of these pharmaceuticals.

The conversion of ufiprazole (a sulfide) to omeprazole or esomeprazole (sulfoxides) is an oxidation reaction. google.comgoogle.comlgcstandards.com This oxidation can be carried out using various methods, including asymmetric oxidation to produce the enantiomerically pure esomeprazole. google.comgoogle.com Hydrogen peroxide is one oxidizing agent that can be used in the synthesis of omeprazole from ufiprazole, which can lead to the formation of omeprazole sulfone as an impurity through over-oxidation. lgcstandards.comscispace.com

Conversely, sulfoxide-containing molecules, such as omeprazole, can be deoxygenated to their corresponding sulfide analogues, like ufiprazole. researchgate.netresearchgate.netresearchgate.net This deoxygenation reaction plays a role in the synthesis of sulfide-containing bioactive molecules. researchgate.netresearchgate.netresearchgate.net Molecular hydrogen (H₂) is considered an efficient reducing agent for the deoxygenation of sulfoxides to sulfides, with water as the sole byproduct. researchgate.netresearchgate.net Catalytic systems, including those utilizing precious metal nanoparticles or phosphorus-alloyed metal nanoparticle catalysts, have been explored for this deoxygenation process under mild conditions. researchgate.netresearchgate.netnih.gov

The relationship between ufiprazole and omeprazole highlights the interconversion between the sulfide and sulfoxide forms, a critical aspect of the chemistry of these proton pump inhibitors.

Mechanism of Action and Molecular Pharmacology of Ufiprazole

Elucidation of H+/K+-ATPase Inhibition by Ufiprazole

Ufiprazole functions as a proton pump inhibitor, targeting the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid production within the parietal cells of the stomach. wikipedia.orgjustia.com This inhibition leads to a reduction in gastric acidity. google.com

Like other substituted benzimidazole (B57391) PPIs, Ufiprazole is considered a prodrug that requires activation in an acidic environment to exert its inhibitory effect. wikipedia.orggoogle.comgoogle.com Ufiprazole, being a weak base, accumulates in the acidic secretory canaliculi of the gastric parietal cells. justia.comgoogle.com In this low pH environment, it undergoes an acid-catalyzed transformation. chemicalbook.com This activation process involves protonation, leading to the formation of a reactive species, a cationic sulfenamide (B3320178). justia.comgoogle.comchemicalbook.com This acid activation is crucial for the drug's targeted action within the parietal cells, where the proton pump is located. google.comgoogle.com

The activated form of Ufiprazole, the sulfenamide, interacts covalently with the gastric H+/K+-ATPase enzyme. google.comchemicalbook.comresearchgate.net This binding occurs at specific sulfhydryl groups (cysteine residues) within the extracellular (luminal) domain of the enzyme. justia.comgoogle.comchemicalbook.com For instance, in the case of esomeprazole (B1671258) (derived from omeprazole (B731) sulfide (B99878), which is Ufiprazole), this covalent binding involves disulfide bond formation with cysteine 813 located within the α-subunit of the enzyme, a residue intimately involved in H+ transport. chemicalbook.com This covalent interaction is key to the inhibitory action of Ufiprazole on the proton pump. researchgate.net

The inhibitory effect of Ufiprazole on the H+/K+-ATPase is characterized by its specificity and irreversibility. The specificity arises from the selective distribution of the H+/K+-ATPase enzyme primarily in gastric parietal cells and the requirement for an acidic environment for the drug's activation and subsequent trapping within the acidic canaliculi adjacent to the enzyme. justia.comgoogle.comgoogle.com This ensures that the active form of the drug is concentrated at the site of acid production. The binding of the activated sulfenamide to the sulfhydryl groups of the proton pump is covalent, rendering the inhibition irreversible. wikipedia.orgchemicalbook.com Restoration of gastric acid secretion requires the synthesis of new H+/K+-ATPase enzyme molecules, rather than the dissociation of the inhibitor. chemicalbook.com

Covalent Binding to Gastric Parietal Cell Enzymes

Ancillary Pharmacological Activities of Ufiprazole

Beyond its established role as a proton pump inhibitor, research has explored additional pharmacological activities of Ufiprazole.

Some research suggests that certain sulfide-containing molecules, such as sulindac (B1681787) sulfide (an anti-inflammatory drug), are synthesized by the deoxygenation of sulfoxide (B87167) analogues, similar to how Ufiprazole can be obtained from omeprazole sulfoxide. researchgate.neteurekalert.orgresearchgate.net While Ufiprazole is mentioned in the context of anti-ulcer drugs and is structurally related to compounds with anti-inflammatory properties, direct detailed research findings specifically elucidating Ufiprazole's anti-inflammatory mechanism or efficacy were not prominently available in the search results. researchgate.neteurekalert.org However, the structural class it belongs to has connections to anti-inflammatory research. google.cominnovareacademics.in

Investigation of Anti-inflammatory Properties

Interaction with Cytochrome P450 Enzyme Systems

Research indicates that Ufiprazole may interact with medications metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. smolecule.com Such interactions have the potential to affect the pharmacokinetics of co-administered drugs. smolecule.com PPIs, in general, are primarily metabolized in the liver by CYP2C19 and, to a lesser extent, by CYP3A4. frontiersin.orgnih.gov

Inhibition of CYP2C19 by Ufiprazole

Ufiprazole, as omeprazole sulfide, has been shown to be a direct-acting inhibitor of CYP2C19 in pooled human liver microsomes. ncats.ioncats.io Studies evaluating the inhibition of CYP2C19 activity (specifically S-mephenytoin 4´-hydroxylation) in pooled human liver microsomes have determined an IC₅₀ value of 9.7 µM for this compound (Ufiprazole). ncats.io

Data on the inhibition of CYP2C19 by Ufiprazole:

EnzymeInhibitorIC₅₀ (µM)System
CYP2C19Ufiprazole (this compound)9.7Pooled human liver microsomes

Furthermore, omeprazole and its metabolites, including omeprazole sulfone (Ufiprazole), have been investigated for their contribution to drug-drug interactions through the inhibition of CYP2C19 and CYP3A4. nih.gov While omeprazole itself is a time-dependent inhibitor of CYP2C19, studies suggest that metabolites may contribute to CYP2C19 inhibition. nih.gov Consideration of metabolites like Ufiprazole may be important in the quantitative prediction of in vivo drug-drug interactions. nih.gov

Influence on CYP3A4-Mediated Metabolic Pathways

Research into the interaction profile of Ufiprazole suggests it may interact with medications metabolized by CYP3A4. smolecule.com While PPIs are primarily metabolized by CYP2C19, CYP3A4 also contributes to their metabolism. frontiersin.orgnih.gov Studies on omeprazole and its metabolites, including Ufiprazole, have evaluated their reversible inhibition of CYP3A4. nih.gov Although reversible inhibition by omeprazole and its metabolites might not solely identify drug-drug interaction risk with CYP3A4, metabolites were predicted to contribute to in vivo hepatic interactions. nih.gov A publication from 2006 also explored the role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by this compound. ncats.io

Structure Activity Relationship Sar and Computational Chemistry Studies of Ufiprazole

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ufiprazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate structural properties of compounds with their biological activity. While specific detailed QSAR studies focused solely on a series of ufiprazole derivatives were not extensively found in the search results, the application of QSAR to related chemical series, such as pyrazole (B372694) derivatives, highlights its relevance in medicinal chemistry for predicting and understanding activity based on structural features. nih.govscitechjournals.com QSAR models can help identify key molecular descriptors that influence the potency of compounds. nih.gov For instance, QSAR studies on other compound classes have utilized various descriptors and statistical methods to build predictive models for biological activity. nih.govscitechjournals.com

Molecular Docking and Dynamics Simulations of Ufiprazole-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (like ufiprazole) to a biological target (such as a protein). These methods provide insights into the nature of the interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, that stabilize the complex. cumhuriyet.edu.trresearchgate.net Studies on other molecules have employed molecular docking to investigate binding patterns with target enzymes, such as sterol 14-alpha demethylase and glutathione (B108866) s-transferase. cumhuriyet.edu.trresearchgate.net Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the complex over time, providing a more realistic view of the interactions and the stability of the bound state. nih.gov While direct detailed studies of ufiprazole docking and dynamics with its known targets (like CYP2C19 or BRS-3) were not prominently featured, the principles of these techniques are directly applicable to understanding ufiprazole's interactions at the molecular level. ncats.ioprobes-drugs.org

Conformational Analysis and Stereochemical Considerations in Ufiprazole-Related Compounds

Conformational analysis involves studying the different spatial arrangements that a molecule can adopt due to rotation around single bonds. Stereochemical considerations are important for molecules that can exist as stereoisomers, although ufiprazole itself is described as achiral. ncats.io However, related compounds or derivatives could potentially exhibit stereoisomerism. Understanding the preferred conformations and stereochemical properties is crucial because the three-dimensional structure of a molecule dictates how it interacts with its biological target. Computational methods can be used to explore the potential energy surface of a molecule and identify stable conformers. nih.gov While specific conformational analysis studies for ufiprazole were not detailed, the general principles applied to other drug molecules, such as piroxicam, are relevant for understanding how different conformers might influence binding and activity. nih.gov Stereochemistry can significantly impact the potency and selectivity of a drug. ijpsr.com

Ligand-Based and Structure-Based Drug Design Principles Applied to Ufiprazole Analogs

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design relies on the knowledge of known active compounds (ligands) to design new molecules with similar biological activity. This can involve pharmacophore modeling or QSAR studies. bbau.ac.inwikipedia.org Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the biological target to design molecules that fit and interact favorably with the binding site. This often involves molecular docking and dynamics simulations. bbau.ac.inwikipedia.org Both approaches can be applied to the design of ufiprazole analogs with improved properties or activity against specific targets. For instance, the discovery of small molecule agonists for the bombesin (B8815690) receptor subtype 3 (BRS-3) was based on an omeprazole (B731) lead, suggesting a ligand-based approach in identifying new scaffolds with activity on this target, which ufiprazole is also known to interact with. probes-drugs.org Rational drug design principles aim to develop compounds with high therapeutic index and specific action by integrating chemical synthesis, biological evaluation, and understanding of drug-target interactions. bbau.ac.inresearchgate.net

Pharmacokinetics and Metabolic Fate of Ufiprazole

Biotransformation Pathways of Ufiprazole as a Metabolite of Omeprazole (B731)

Omeprazole is extensively metabolized in the liver, with ufiprazole (omeprazole sulfide) being one of the identified metabolites. caymanchem.comwikipedia.orgchemicalbook.com The formation of ufiprazole from omeprazole involves a reduction process, in contrast to the oxidative pathways that lead to other major metabolites like omeprazole sulfone and hydroxyomeprazole. nih.gov Studies in isolated perfused rat livers have shown that the production of omeprazole sulfide (B99878) is detectable after a significant reduction in oxygenation, suggesting a potential role of reductive biotransformation pathways in its formation. nih.gov

Oxidative Metabolism Pathways (e.g., Formation of Omeprazole Sulfone)

While ufiprazole is a sulfide metabolite, the oxidative metabolism of omeprazole leads to the formation of other key metabolites, notably omeprazole sulfone. ontosight.aichemicalbook.com This conversion involves the oxidation of the sulfur atom in omeprazole's sulfoxide (B87167) group to a sulfonyl group. nih.govontosight.ai The formation of omeprazole sulfone from omeprazole exhibits biphasic kinetic behavior, indicating the involvement of at least two distinct enzymes in this metabolic pathway. nih.govresearchgate.net

Role of Hepatic Cytochrome P450 Isoenzymes (CYP2C19, CYP3A4) in Ufiprazole Metabolism

The metabolism of omeprazole, including the formation of its various metabolites like ufiprazole and omeprazole sulfone, is heavily influenced by the hepatic cytochrome P450 system, primarily CYP2C19 and CYP3A4. wikipedia.orgchemicalbook.comdrugbank.comjnmjournal.orgpharmgkb.org While CYP2C19 is the main enzyme responsible for the formation of hydroxyomeprazole, CYP3A4 is primarily involved in the formation of omeprazole sulfone from omeprazole. chemicalbook.comdrugbank.comjnmjournal.org

Ufiprazole itself has been shown to interact with CYP enzymes. It acts as a direct-acting inhibitor of CYP2C19 in pooled human liver microsomes. ncats.io This suggests that ufiprazole, as a metabolite, can potentially influence the metabolism of other drugs that are substrates for CYP2C19.

In Vitro Metabolism Studies (e.g., Human Liver Microsomes, Hepatocytes)

In vitro metabolism studies using systems like human liver microsomes and hepatocytes are crucial for understanding the metabolic fate of compounds like ufiprazole and its parent drug, omeprazole. srce.hrpharmaron.comdls.comresearchgate.net Human liver microsomes are widely used to assess CYP-mediated phase I metabolism and determine in vitro intrinsic clearance. srce.hrpharmaron.comdls.comevotec.com Hepatocytes, considered a more complete in vitro model, retain a wider range of metabolic pathways, including both phase I and phase II metabolism. srce.hrdls.com

Studies using human liver microsomes have demonstrated that ufiprazole is a direct-acting inhibitor of CYP2C19. ncats.io This type of in vitro data helps to identify potential drug-drug interactions mediated by enzyme inhibition. While the provided search results discuss in vitro metabolism of omeprazole extensively, specific detailed in vitro metabolism studies focusing solely on the biotransformation of ufiprazole itself (beyond its inhibitory activity) are not explicitly detailed. However, general principles of in vitro metabolism studies using these systems would apply to investigating ufiprazole's fate if it were administered directly.

In Vivo Preclinical Metabolism Profiling

In vivo preclinical metabolism profiling is essential to understand how a compound is metabolized in a living organism before human studies. This involves administering the compound to animal models and analyzing the resulting metabolites in biological samples such as urine, feces, and plasma. nih.gov Studies in rats and dogs have identified ufiprazole (this compound) as a urinary metabolite of omeprazole. caymanchem.com The identification of metabolites in preclinical species helps to understand the metabolic pathways and potential differences in metabolism across species, which is important for extrapolating animal data to humans. frontiersin.org While the search results confirm ufiprazole as an in vivo metabolite of omeprazole in animals, detailed in vivo preclinical metabolism profiling studies specifically focused on the administration and fate of ufiprazole itself are not extensively described in the provided snippets.

Environmental Fate and Biodegradation Studies of Ufiprazole

The environmental fate and biodegradation of pharmaceutical compounds like ufiprazole are important considerations. Studies on the environmental fate of omeprazole, from which ufiprazole is derived, indicate that omeprazole is not readily biodegradable under standard test conditions. nih.govastrazeneca.comfda.gov However, it is expected to undergo rapid abiotic degradation in the aquatic environment, particularly at neutral pH. astrazeneca.comfda.gov

Preclinical Pharmacological Investigations and Research Applications of Ufiprazole

In Vitro Efficacy Studies on Gastric Acid Secretion in Cellular Models

In vitro studies using cellular models of gastric acid secretion are crucial for understanding the direct effects of compounds like Ufiprazole on the acid-producing machinery of the stomach. The gastric parietal cell is responsible for secreting hydrochloric acid into the stomach lumen, a process mediated by the H+/K+-ATPase enzyme, also known as the proton pump. colostate.edujnmjournal.org Cellular models, such as isolated parietal cells or cultured gastric organoids, are used to study the regulation of acid secretion and the effects of inhibitory compounds. nih.govabdominalkey.com

Ufiprazole, as a precursor to active PPIs, is expected to exert its effects on acid secretion by targeting the H+/K+-ATPase within these cellular models after being converted to its active form. Studies on the mechanism of action of related compounds like omeprazole (B731) have shown that the inhibition of acid secretion is linearly related to the amount of the compound bound to the proton pump. jnmjournal.org While specific detailed in vitro efficacy data for Ufiprazole on gastric acid secretion in cellular models were not extensively available in the search results, its classification as an intermediate in the production of known gastric acid inhibitors suggests its relevance in such studies. selleckchem.com Research in this area would typically involve measuring acid output or changes in intracellular pH in response to Ufiprazole administration in these cellular systems.

Preclinical Animal Models for Gastrointestinal Pathologies

Animal models are widely used in preclinical research to investigate the efficacy of potential therapeutic agents for gastrointestinal disorders. These models aim to mimic the conditions observed in human diseases, allowing for the study of disease progression and the effects of interventions. google.comgoogle.comhs-nb.de Ufiprazole has been explored in various preclinical animal models relevant to acid-related gastrointestinal pathologies. smolecule.com

Experimental Models of Gastroesophageal Reflux Disease (GERD)

Gastroesophageal Reflux Disease (GERD) is characterized by the reflux of stomach acid into the esophagus, leading to symptoms and potential tissue damage. smolecule.com Experimental GERD models in animals, such as rats and mice, are used to study the mechanisms of reflux and evaluate the effectiveness of acid-suppressing agents. nih.govscielo.br These models can involve surgical procedures or dietary manipulations to induce reflux. nih.govscielo.br Studies have indicated that Ufiprazole is being investigated for its effectiveness in treating GERD in preclinical settings, showing potential in healing erosive esophagitis and improving reflux-related symptoms in these models. smolecule.com

Studies in Peptic Ulcer Disease (PUD) Models

Peptic Ulcer Disease (PUD) involves the formation of sores in the lining of the stomach or duodenum, often caused by Helicobacter pylori infection or NSAID use. smolecule.comresearchgate.net Animal models of PUD are used to study ulcer formation, healing processes, and the efficacy of anti-ulcer medications. These models can be induced by various methods, including the administration of ulcerogenic agents or induction of H. pylori infection. Research suggests that Ufiprazole is being studied for its potential role in treating peptic ulcers in preclinical models, indicating effectiveness in promoting ulcer healing and preventing recurrence. smolecule.commedchemexpress.com

Research in Zollinger-Ellison Syndrome Models

Zollinger-Ellison Syndrome (ZES) is a rare condition characterized by excessive gastric acid production due to gastrin-secreting tumors (gastrinomas), leading to severe peptic ulcer disease and other gastrointestinal symptoms. smolecule.comnih.govradiopaedia.orgresearchfloor.orgwjgnet.com While specific animal models that perfectly replicate human ZES are challenging to establish due to the nature of gastrin-secreting tumors, researchers may utilize models of gastric acid hypersecretion or investigate the effects of compounds on gastrin-stimulated acid release in preclinical settings. Ufiprazole, as a compound related to potent acid inhibitors, is being explored for its potential in managing the hypersecretion of gastric acid characteristic of ZES in research models. smolecule.com

Prevention of Nonsteroidal Anti-Inflammatory Drug (NSAID)-Induced Gastric Ulcers in Preclinical Settings

NSAID use is a significant cause of gastric ulcers due to their inhibitory effects on protective prostaglandins (B1171923) and direct mucosal damage. researchgate.netnih.govopenaccessjournals.com Preclinical models of NSAID-induced gastric ulcers, often involving the administration of NSAIDs like indomethacin (B1671933) to animals, are used to evaluate preventive strategies. researchgate.net These models allow for the assessment of compounds that can protect the gastric mucosa and inhibit ulcer formation. Ufiprazole might help prevent NSAID-induced gastric ulcers in preclinical settings, likely through its action as a precursor to a proton pump inhibitor, thereby reducing gastric acidity which exacerbates NSAID-induced injury. smolecule.comopenaccessjournals.com

Mechanistic Research on Helicobacter pylori Eradication Adjunct Therapy

Helicobacter pylori infection is a primary cause of peptic ulcers and is associated with other gastric pathologies. uspharmacist.commedscape.com Eradication of H. pylori typically involves combination therapy including antibiotics and acid-suppressing agents. uspharmacist.commedscape.com Acid suppression with PPIs is thought to enhance the effectiveness of antibiotics against H. pylori. Mechanistic research in preclinical settings explores how compounds can support H. pylori eradication. Ufiprazole may be used in combination therapies to eradicate H. pylori in research models. smolecule.com While the search results did not provide specific detailed mechanistic studies on Ufiprazole's role as an adjunct in H. pylori eradication, the general mechanism by which PPIs aid in eradication involves raising gastric pH, which improves the stability and effectiveness of certain antibiotics and can also directly inhibit H. pylori growth to some extent. explorationpub.com

Investigation of Potential Anti-Tumor Activities and Nephroprotection

Research has explored the potential of ufiprazole and related compounds in the context of cancer treatment and kidney protection. selleckchem.com

Effects on Tumor Cell Apoptosis in In Vitro Systems

Studies have indicated that ufiprazole, or compounds related to it, may influence tumor cell apoptosis in laboratory settings. For instance, research involving cisplatin (B142131) combined with omeprazole (which is produced using ufiprazole as an intermediate) has shown a significant induction of tumor cell apoptosis in vitro, suggesting an enhancement of the antitumor effect of cisplatin when co-administered. While this specific finding relates to omeprazole, it highlights the potential of compounds within this chemical class to impact cancer cell viability through apoptosis. Apoptosis, or programmed cell death, is a critical mechanism targeted in cancer therapy to eliminate malignant cells. mdpi.com

Modulation of Oxidative Stress and Inflammation Pathways in Renal Cell Models

Investigations have also delved into the nephroprotective potential of compounds related to ufiprazole, focusing on their effects on oxidative stress and inflammation pathways in kidney cells. In cell experiments using HK-2 renal cells, omeprazole demonstrated a nephroprotective effect against cisplatin-induced nephrotoxicity. This effect was attributed to the inhibition of oxidative stress and the mediation of NF-κB-dependent inflammation, apoptosis, and transporter function. Oxidative stress, an imbalance between reactive oxygen species and antioxidants, and inflammation are significant contributors to kidney injury and the progression of renal cell carcinoma. nih.govnih.govnih.govmdpi.com Modulating these pathways could offer a strategy for protecting kidney cells from damage.

Exploration of Antimicrobial Activity of Ufiprazole-Derived Scaffolds

The chemical scaffold present in ufiprazole and related benzimidazole (B57391) derivatives has been explored for potential antimicrobial activities. Benzimidazole compounds are known for a wide range of biological properties, including antimicrobial effects. nih.gov Research into novel benzimidazole-pyrazole hybrids, which share structural features with ufiprazole, has demonstrated antimicrobial activity against various bacterial and fungal strains in vitro. nih.gov For example, some synthesized benzimidazole-pyrazole derivatives showed inhibitory effects against Escherichia coli and Staphylococcus aureus. nih.gov Other studies investigating different heterocyclic compounds, including pyrazoles and thiazoles, have also reported antimicrobial properties, suggesting that the core structures found in ufiprazole-derived scaffolds can contribute to such activities. nih.govmdpi.commdpi.com While direct studies on the antimicrobial activity of ufiprazole itself are less prominent in the provided context, the research on related scaffolds indicates a potential area of investigation.

Analytical Methodologies for Ufiprazole and Its Biotransformation Products

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Ufiprazole from complex mixtures, such as reaction intermediates, impurities, or biological matrices, and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC method development for compounds like Ufiprazole involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. Validation of these methods is performed according to regulatory guidelines, assessing parameters including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ijprems.com

For instance, a reversed-phase HPLC method has been developed and validated for the quantitative estimation of omeprazole (B731), a related PPI, in pharmaceutical preparations. This method employed a C18 column with a gradient mobile phase of aqueous acetonitrile, demonstrating high specificity, accuracy (over 97% recovery), and precision (RSD% ≤ 2.0). researchgate.net While this example pertains to omeprazole, the principles of method development and validation are directly applicable to Ufiprazole, given their structural similarities as benzimidazole (B57391) derivatives. scispace.comjocpr.com

Studies have also focused on developing HPLC methods for the determination of impurities in related compounds like esomeprazole (B1671258), where Ufiprazole is identified as a potential impurity (Omeprazole Impurity C). indexcopernicus.cominnovareacademics.in Such methods are crucial for quality control, ensuring the purity of pharmaceutical substances. A validated RP-HPLC method for impurities in naproxen (B1676952) and esomeprazole tablets utilized a C18 column and achieved separation with a mobile phase consisting of a buffer (diammonium hydrogen phosphate (B84403) and 1-hexane sulphonic acid sodium salt) and acetonitrile. indexcopernicus.com The validation assessed specificity, precision, linearity, and accuracy, confirming the method's reliability for quantifying impurities, including Ufiprazole impurity. innovareacademics.in

Mass Spectrometry (MS) Applications for Compound Annotation and Fragmentation Analysis (e.g., MSn Libraries)

Mass spectrometry is a powerful tool for the identification, structural elucidation, and quantification of Ufiprazole and its biotransformation products, often coupled with chromatographic techniques like HPLC (LC-MS). scispace.comnih.gov LC-MS provides high sensitivity and selectivity, essential for analyzing complex samples. selectscience.net

LC-MS is particularly valuable for identifying unknown impurities and metabolites by determining their molecular weight and providing fragmentation patterns through techniques like MS/MS (tandem mass spectrometry) or MSn. eresearchco.com The fragmentation patterns can be compared to spectral libraries or used to deduce the structure of the compound. For example, LC-MS was used to determine the molecular weight of unknown impurities in synthesized Ufiprazole, and their structures were tentatively assigned based on fragmentation patterns. eresearchco.com

High-resolution mass spectrometry (HRMS), such as Orbitrap technology coupled with LC, offers enhanced sensitivity and selectivity for identifying and quantifying compounds in complex matrices. thermofisher.com This technology allows for accurate mass measurements, aiding in the confident identification of analytes and the differentiation of compounds with similar nominal masses. LC-MS/MS techniques are increasingly used in bioanalysis to quantify analytes and metabolites in biological matrices, offering sensitivity down to picogram levels. selectscience.netadgyllifesciences.com

Spectroscopic Characterization (e.g., NMR Spectroscopy for Related PPIs)

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in the structural characterization and confirmation of Ufiprazole and related compounds, including other PPIs and their impurities. semanticscholar.org

NMR spectroscopy provides detailed information about the molecular structure, including the types and connectivity of atoms, based on the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are commonly used. For instance, ¹H NMR and ¹³C NMR were utilized to characterize and confirm the structures of synthesized dimer impurities in Ufiprazole, providing specific chemical shift values that differentiated the positional isomers. eresearchco.comeresearchco.com These spectroscopic data are crucial for unequivocally identifying synthesized compounds and impurities. eresearchco.com

While the direct application of NMR specifically for Ufiprazole's biotransformation products in complex biological matrices might be limited by sensitivity, NMR is invaluable for the structural confirmation of isolated or synthesized metabolites. The principles and techniques applied to related PPIs are directly transferable to Ufiprazole due to their structural similarities.

Bioanalytical Approaches for Ufiprazole Detection in Biological Matrices

Bioanalytical methods are necessary for the detection and quantification of Ufiprazole and its metabolites in biological matrices such as plasma, serum, blood, and urine. adgyllifesciences.combebac.at These methods are essential for pharmacokinetic studies, drug metabolism research, and potentially for therapeutic drug monitoring, although the prompt excludes dosage and administration information.

Developing bioanalytical methods for compounds in biological matrices presents challenges due to the complexity of the matrix, which can cause interference (matrix effects) and affect the accuracy and sensitivity of the analysis. wjbphs.commedipharmsai.com Sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to isolate the analyte from the matrix and minimize interference. adgyllifesciences.combebac.at Commonly used SPE methods for PPIs include C18, C8, MCX, MAX, and HLB columns, each with specific characteristics. tandfonline.com

LC-MS/MS is a preferred technique for bioanalysis due to its high sensitivity and selectivity, allowing for the quantification of analytes at low concentrations in complex biological samples. selectscience.netadgyllifesciences.com Stable isotope-labeled internal standards are often used in LC-MS/MS methods to compensate for matrix effects and improve the accuracy and reproducibility of the quantification. medipharmsai.comcaymanchem.com

Ufiprazole itself has been identified as a metabolite of omeprazole found in urine. unipg.it The identification of omeprazole sulfide (B99878) (Ufiprazole) in urine was confirmed by comparing its chromatographic and spectral data with a certified reference standard using the same analytical methods. unipg.it This highlights the importance of having reference standards for accurate identification and quantification of metabolites in biological samples.

Bioanalytical method validation in biological matrices follows specific guidelines to ensure the method is reliable for its intended purpose, assessing parameters like sensitivity (LOD, LOQ), accuracy, precision, selectivity, and stability in the matrix. bebac.at

Comparative Analysis and Future Research Directions for Ufiprazole

Comparative Mechanistic Studies with Other Proton Pump Inhibitors (e.g., Omeprazole (B731), Esomeprazole)

Ufiprazole is structurally related to proton pump inhibitors such as omeprazole and esomeprazole (B1671258) smolecule.com. Omeprazole is a racemic mixture of two stereoisomers, (R)-omeprazole and (S)-omeprazole, with esomeprazole being the isolated (S)-isomer wikipedia.orgwikipedia.orgpharmgkb.org. These PPIs exert their effect by irreversibly blocking the gastric H⁺/K⁺-ATPase enzyme system, often referred to as the proton pump, located on the secretory surface of gastric parietal cells wikipedia.orgmims.comnih.govmarleydrug.comwithpower.com. This inhibition is the final step in gastric acid production, leading to a reduction in stomach acidity wikipedia.orgnih.govwithpower.com.

While omeprazole and esomeprazole are the active pharmaceutical ingredients that inhibit the proton pump, Ufiprazole (omeprazole sulfide) is described as a metabolite of omeprazole and an intermediate in the production of omeprazole and esomeprazole chemicalbook.commedchemexpress.comselleckchem.comncats.io. Some research indicates that Ufiprazole itself is not biologically active as a direct proton pump inhibitor smolecule.com. However, it has been shown to be a direct-acting inhibitor of CYP2C19, an enzyme involved in the metabolism of many drugs, including omeprazole and esomeprazole chemicalbook.comncats.io. This suggests a potential role for Ufiprazole in influencing the pharmacokinetics of these related PPIs.

The mechanism by which omeprazole and esomeprazole inhibit the proton pump involves their conversion to an active sulfenamide (B3320178) form in the acidic environment of the parietal cells. This active form then binds covalently to cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to irreversible inhibition nih.gov. As Ufiprazole is a sulfide (B99878) precursor to the sulfinyl group found in omeprazole and esomeprazole, comparative mechanistic studies would likely focus on the conversion of Ufiprazole to the active inhibitory species and how this process compares to the activation of omeprazole and esomeprazole.

Ufiprazole as a Key Intermediate in the Synthesis of Established Pharmaceutical Agents

Ufiprazole is widely recognized as a crucial intermediate in the synthesis of proton pump inhibitors, particularly omeprazole and esomeprazole chemicalbook.commedchemexpress.comselleckchem.comeresearchco.com. The synthesis of Ufiprazole can be achieved through the condensation reaction of 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine chemicalbook.com.

The conversion of Ufiprazole to omeprazole and esomeprazole involves an oxidation step. Omeprazole is a racemate, while esomeprazole is the (S)-enantiomer. The synthesis of esomeprazole from Ufiprazole often involves enantioselective oxidation. For instance, Ufiprazole can be converted to esomeprazole through whole-cell oxidation using microorganisms like Lysinibacillus sp. B71 medchemexpress.com. Chemical oxidation methods, potentially catalyzed by systems such as selenized styrene (B11656) with FeCl₃, have also been explored for the oxidation of Ufiprazole to omeprazole, highlighting its importance as a precursor in the pharmaceutical industry researchgate.net.

The use of Ufiprazole as an intermediate allows for the convergent synthesis of these important gastric acid inhibitors. This approach can be advantageous for manufacturing on a large scale.

Translational Research Gaps and Future Academic Pursuits for Ufiprazole

Despite its established role as a synthetic intermediate, several translational research gaps and areas for future academic pursuit regarding Ufiprazole can be identified:

Detailed Pharmacological Characterization of Ufiprazole Itself: While often described as an inactive precursor, the observation that Ufiprazole inhibits CYP2C19 warrants further investigation into its potential pharmacological effects beyond being a synthetic building block chemicalbook.comncats.io. Understanding the full spectrum of its interactions with drug-metabolizing enzymes and other biological targets could reveal unforeseen implications for drug-drug interactions or even novel therapeutic potentials.

Optimization of Synthesis and Isolation: Research into more efficient, cost-effective, and environmentally friendly methods for synthesizing Ufiprazole and isolating it in high purity is an ongoing area of interest in process chemistry eresearchco.com. Minimizing impurity formation during Ufiprazole synthesis is crucial for the quality of the final API eresearchco.com.

Exploration of Novel Derivatives: Ufiprazole's core structure could serve as a scaffold for the design and synthesis of novel compounds with potentially improved pharmacological properties or different therapeutic applications.

Metabolic Fate and Potential Bioactivity of Ufiprazole Metabolites: Investigating the metabolic pathways of Ufiprazole in biological systems and characterizing the activity of any resulting metabolites could provide a more complete understanding of its biological disposition and potential effects.

Theoretical and Applied Research Challenges in Ufiprazole Chemistry and Biology.

Research involving Ufiprazole presents both theoretical and applied challenges:

Stereochemical Control in Oxidation: The conversion of Ufiprazole to the chiral sulfoxides omeprazole (racemic) and esomeprazole (single enantiomer) requires precise stereochemical control, particularly for esomeprazole synthesis. Developing highly enantioselective oxidation methods that are scalable and economical remains a significant applied challenge medchemexpress.com.

Impurity Profiling and Control: As an intermediate, the purity of Ufiprazole directly impacts the purity of the final drug product eresearchco.com. Identifying, characterizing, and controlling impurities formed during Ufiprazole synthesis and handling are critical applied research areas eresearchco.com. This includes understanding the formation of process-related impurities like dimers eresearchco.com.

Solid-State Chemistry: Understanding the solid-state properties of Ufiprazole, such as polymorphism and stability, is important for its storage, handling, and formulation as an intermediate.

Theoretical Modeling of Reactivity: Theoretical studies can help predict the reactivity of Ufiprazole and optimize reaction conditions for its synthesis and conversion to sulfoxides. This includes modeling the transition states and energetics of oxidation reactions.

Biological Activity Assessment: Accurately assessing the biological activity of Ufiprazole itself, potentially as an enzyme inhibitor or modulator, requires careful experimental design to differentiate its effects from those of its conversion products.

These challenges highlight the ongoing need for research in synthetic organic chemistry, analytical chemistry, process development, and biological evaluation to fully understand and utilize Ufiprazole.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ufiprazole155794
Omeprazole4594
Esomeprazole9568614

Data Table: Key Properties of Ufiprazole

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₃O₂S nih.govuni.lulabsolu.cabiocompare.comsmolecule.com
Molecular Weight329.42 g/mol labsolu.cabiocompare.comsmolecule.com
PubChem CID155794 nih.govuni.lulabsolu.cafishersci.com
CAS Number73590-85-9 nih.govlabsolu.casmolecule.comfishersci.compharmaffiliates.com
SynonymsThis compound, H 168-22, Pyrmetazol nih.govlabsolu.casmolecule.comselleckchem.comcaymanchem.com
Melting Point122.0 to 126.0 °C labsolu.ca

Detailed Research Findings: Ufiprazole and CYP2C19 Inhibition

Research has shown that Ufiprazole (this compound) acts as a direct-acting inhibitor of the enzyme CYP2C19 in pooled human liver microsomes. chemicalbook.comncats.io An IC₅₀ value of 9.7 μM has been reported for this inhibitory activity. chemicalbook.comncats.io This finding is significant because CYP2C19 is a major enzyme responsible for the metabolism of many drugs, including the conversion of omeprazole to its metabolites. pharmgkb.org The inhibition of CYP2C19 by Ufiprazole could potentially affect the pharmacokinetics and efficacy of co-administered drugs metabolized by this enzyme. ncats.io Further research is needed to fully understand the clinical implications of this inhibitory activity.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Ufiprazole in complex biological or environmental samples?

  • Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qToF) for suspect screening. This approach enables high-resolution detection of Ufiprazole based on its molecular weight and fragmentation patterns. Cross-reference findings with certified reference standards to confirm structural identity .

Q. What analytical techniques are recommended for quantifying Ufiprazole in stability studies?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection for routine quantification. Validate the method using parameters such as linearity (calibration curves in the range of 1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%). Include forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to assess stability .

Q. How should researchers address discrepancies in Ufiprazole’s reported biodegradation pathways?

  • Methodological Answer : Conduct comparative metabolomic analyses using isotopically labeled precursors (e.g., 13C^{13}\text{C}-Omeprazole) to trace Ufiprazole formation pathways. Combine this with literature mining to identify gaps or conflicting data, such as variations in reported half-lives or by-products across studies .

Advanced Research Questions

Q. What experimental design considerations are critical for studying Ufiprazole’s role as a transformation product (TP) of Omeprazole?

  • Methodological Answer : Design controlled biodegradation experiments using environmental matrices (e.g., activated sludge or soil samples). Monitor Ufiprazole formation kinetics under varying pH (4–9), temperature (20–40°C), and microbial activity levels. Use non-targeted screening to differentiate Ufiprazole from other TPs like Omeprazole sulphone (TP-10) .

Q. How can researchers resolve contradictions in Ufiprazole’s reported cytotoxicity profiles?

  • Methodological Answer : Apply in vitro cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cell lines (e.g., HepG2, Caco-2) under standardized conditions. Compare results with structurally related compounds (e.g., Omeprazole) to isolate Ufiprazole-specific effects. Use meta-analysis to reconcile conflicting data from prior studies .

Q. What strategies optimize the synthesis of Ufiprazole for mechanistic studies?

  • Methodological Answer : Employ sulfoxide reduction protocols using catalysts like sodium borohydride or hydrogen peroxide under controlled pH. Monitor reaction progress via NMR spectroscopy (e.g., 1H^1\text{H}-NMR for sulfur oxidation state changes) and purify intermediates using preparative HPLC. Validate purity via mass spectrometry (>98%) .

Data Contradiction & Validation

Q. How should researchers validate Ufiprazole detection in non-targeted environmental analyses?

  • Methodological Answer : Implement three-tiered identification criteria : (1) accurate mass match (<5 ppm error), (2) isotopic pattern alignment, and (3) retention time consistency with reference standards. Use blank samples and matrix-matched calibration to minimize false positives .

Q. What statistical approaches are recommended for analyzing Ufiprazole’s pharmacokinetic variability?

  • Methodological Answer : Apply mixed-effects modeling to account for inter-individual variability in bioavailability studies. Include covariates such as metabolic enzyme activity (e.g., CYP2C19 polymorphisms) and use bootstrapping to estimate confidence intervals for key parameters like CmaxC_{\text{max}} and t1/2t_{1/2} .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole sulfide
Reactant of Route 2
Reactant of Route 2
Omeprazole sulfide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.